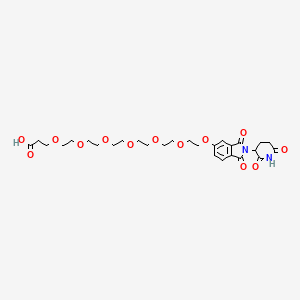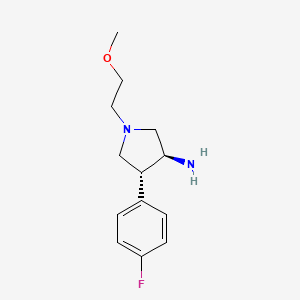
(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine is a chiral compound with a pyrrolidine ring structure. The presence of a fluorophenyl group and a methoxyethyl group attached to the pyrrolidine ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenated compounds and strong bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of (3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
- (3S,4R)-4-(4-chlorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
- (3S,4R)-4-(4-bromophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
- (3S,4R)-4-(4-methylphenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
Comparison: Compared to its analogs, (3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
属性
分子式 |
C13H19FN2O |
|---|---|
分子量 |
238.30 g/mol |
IUPAC 名称 |
(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H19FN2O/c1-17-7-6-16-8-12(13(15)9-16)10-2-4-11(14)5-3-10/h2-5,12-13H,6-9,15H2,1H3/t12-,13+/m0/s1 |
InChI 键 |
QTQZQIYWGIQHHR-QWHCGFSZSA-N |
手性 SMILES |
COCCN1C[C@H]([C@@H](C1)N)C2=CC=C(C=C2)F |
规范 SMILES |
COCCN1CC(C(C1)N)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrimidine, 2-[(1-methylethyl)thio]-](/img/structure/B14068236.png)

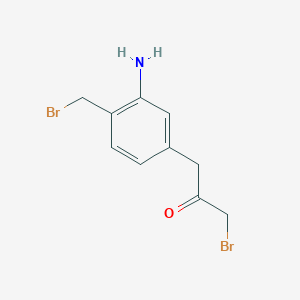

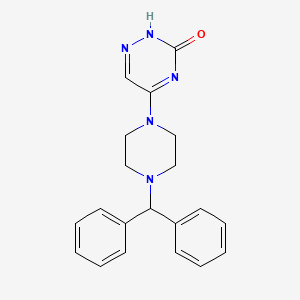
![2-[2-Nitro-4-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B14068270.png)
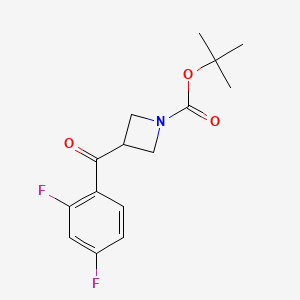

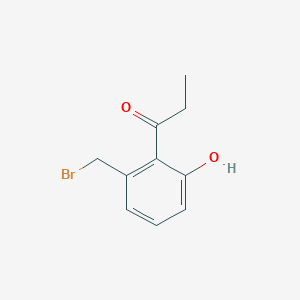
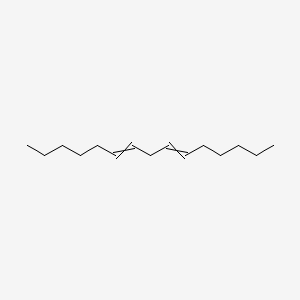
![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)

